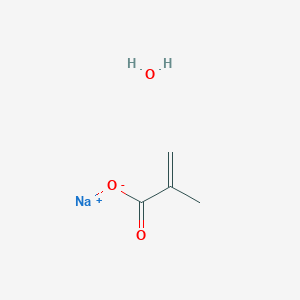
Cadmium(II)acetatexhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium(II) acetate xhydrate, also known as cadmium diacetate, is a chemical compound with the formula Cd(O₂CCH₃)₂(H₂O)₂. This compound is available in both anhydrous and dihydrate forms, with the dihydrate being more common. It appears as white or colorless crystals and is highly soluble in water and ethanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium(II) acetate xhydrate can be synthesized by treating cadmium oxide with acetic acid in the presence of water: [ \text{CdO} + 2 \text{CH}_3\text{COOH} + \text{H}_2\text{O} \rightarrow \text{Cd(O}_2\text{CCH}_3\text{)}_2(\text{H}_2\text{O})_2 ] Alternatively, it can be prepared by reacting cadmium nitrate with acetic anhydride .
Industrial Production Methods: In industrial settings, cadmium(II) acetate xhydrate is produced by dissolving cadmium metal or cadmium oxide in acetic acid, followed by crystallization to obtain the desired hydrate form .
Types of Reactions:
Oxidation: Cadmium(II) acetate xhydrate can undergo oxidation to form cadmium oxide.
Reduction: It can be reduced to elemental cadmium under specific conditions.
Substitution: The acetate ligands can be substituted by other ligands such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Requires reducing agents like hydrogen gas or metals such as zinc.
Substitution: Involves reacting with halide salts or phosphine compounds under controlled conditions.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Elemental cadmium (Cd)
Substitution: Cadmium halides (e.g., CdCl₂) or cadmium phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Cadmium(II) acetate xhydrate has several applications in scientific research:
Biology: Employed in studies related to metal toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the production of cadmium oxide thin films for gas sensors, phototransistors, and diodes.
Wirkmechanismus
Cadmium(II) acetate xhydrate exerts its effects primarily through the release of cadmium ions (Cd²⁺). These ions can interact with various cellular components, leading to oxidative stress, disruption of calcium signaling, and interference with cellular signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These interactions can result in cellular damage, apoptosis, and carcinogenesis.
Vergleich Mit ähnlichen Verbindungen
- Cadmium chloride (CdCl₂)
- Cadmium bromide (CdBr₂)
- Cadmium iodide (CdI₂)
- Zinc acetate (Zn(O₂CCH₃)₂)
- Mercury(II) acetate (Hg(O₂CCH₃)₂)
- Silver acetate (Ag(O₂CCH₃))
Comparison: Cadmium(II) acetate xhydrate is unique due to its high solubility in water and ethanol, making it more versatile for various applications compared to its halide counterparts. Additionally, its ability to form coordination polymers with acetate ligands interconnecting cadmium centers distinguishes it from other cadmium compounds .
Eigenschaften
IUPAC Name |
cadmium(2+);diacetate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Cd.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNYWDYNPPTGLP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Cd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CdO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B8022353.png)

![sodium;2-[(Z)-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(3-bromo-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B8022365.png)










![6-Chloro-2,3-dihydro-imidazo[1,2-B]pyridazine](/img/structure/B8022429.png)
